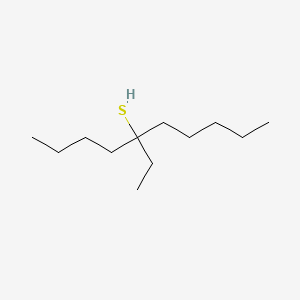
5-Ethyldecane-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyldecane-5-thiol is an organic compound with the molecular formula C12H26S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs. This compound is used in various chemical reactions and has applications in different fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyldecane-5-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide. This method relies on the high nucleophilicity of sulfur to form the thiol group. Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with alkyl halides to produce alkylisothiouronium salts. These salts are then hydrolyzed to yield the desired thiol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often optimize reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Ethyldecane-5-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. This reaction typically involves oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Scientific Research Applications
5-Ethyldecane-5-thiol has several applications in scientific research:
Biology: Thiols play a role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Thiols are used in the production of polymers, coatings, and adhesives due to their ability to form strong bonds with metals and other materials.
Mechanism of Action
The mechanism of action of 5-ethyldecane-5-thiol involves its thiol group, which can participate in various chemical reactions. The sulfur atom in the thiol group is nucleophilic, meaning it can donate electrons to form bonds with electrophilic (electron-deficient) atoms. This property allows thiols to undergo oxidation, reduction, and substitution reactions. In biological systems, thiols can form disulfide bonds, which are important for the structural stability of proteins .
Comparison with Similar Compounds
Similar Compounds
1-Decanethiol: Similar structure but lacks the ethyl group at the 5-position.
2-Ethyldecanethiol: Similar structure but with the ethyl group at the 2-position instead of the 5-position.
5-Methyldecane-5-thiol: Similar structure but with a methyl group instead of an ethyl group at the 5-position.
Uniqueness
5-Ethyldecane-5-thiol is unique due to the specific positioning of the ethyl group at the 5-position, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can affect its physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .
Properties
CAS No. |
80867-37-4 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.40 g/mol |
IUPAC Name |
5-ethyldecane-5-thiol |
InChI |
InChI=1S/C12H26S/c1-4-7-9-11-12(13,6-3)10-8-5-2/h13H,4-11H2,1-3H3 |
InChI Key |
ZRHZLIPVCIQJNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)(CCCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)

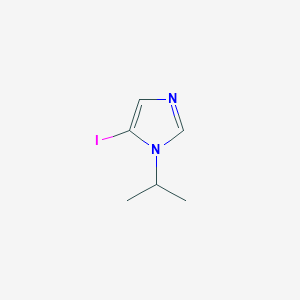
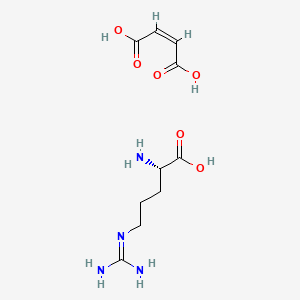
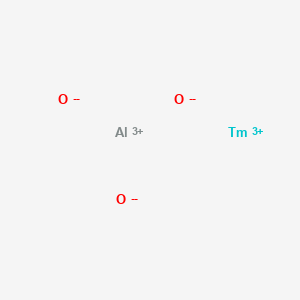
![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
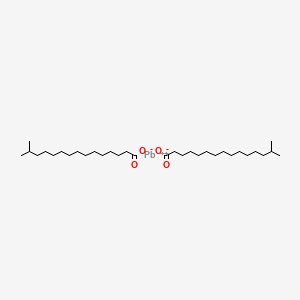
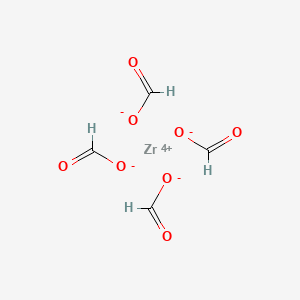
![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)
![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester](/img/structure/B12641236.png)
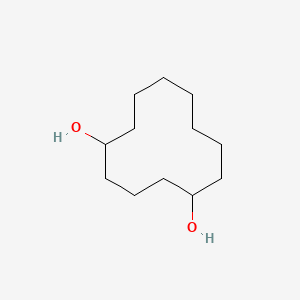
![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)

